molecular formula C12H5Br3ClNO3 B12463280 1,3,5-Tribromo-2-(2-chloro-4-nitrophenoxy)benzene

1,3,5-Tribromo-2-(2-chloro-4-nitrophenoxy)benzene

Katalognummer: B12463280
Molekulargewicht: 486.34 g/mol
InChI-Schlüssel: ALIKDXUCUVAHFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Tribromo-2-(2-chloro-4-nitrophenoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of three bromine atoms, one chlorine atom, and one nitro group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tribromo-2-(2-chloro-4-nitrophenoxy)benzene typically involves a multi-step process. One common method includes:

    Halogenation: The addition of bromine atoms to the benzene ring through a bromination reaction, often using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Tribromo-2-(2-chloro-4-nitrophenoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The halogen atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups like hydroxyl or alkyl groups.

Wissenschaftliche Forschungsanwendungen

1,3,5-Tribromo-2-(2-chloro-4-nitrophenoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 1,3,5-Tribromo-2-(2-chloro-4-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s halogenated aromatic structure allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,5-Tribromo-2-nitrobenzene: Similar structure but lacks the chloro group.

    1,2,3-Tribromo-5-chlorobenzene: Similar structure but lacks the nitro group.

    1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene: Similar structure but has additional bromomethyl groups.

Uniqueness

1,3,5-Tribromo-2-(2-chloro-4-nitrophenoxy)benzene is unique due to the presence of both a chloro and a nitro group, which confer distinct chemical properties and reactivity

Eigenschaften

Molekularformel

C12H5Br3ClNO3

Molekulargewicht

486.34 g/mol

IUPAC-Name

1,3,5-tribromo-2-(2-chloro-4-nitrophenoxy)benzene

InChI

InChI=1S/C12H5Br3ClNO3/c13-6-3-8(14)12(9(15)4-6)20-11-2-1-7(17(18)19)5-10(11)16/h1-5H

InChI-Schlüssel

ALIKDXUCUVAHFE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.